molecular formula C20H22N6O2 B3035893 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione CAS No. 338773-05-0

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Cat. No. B3035893
CAS RN: 338773-05-0
M. Wt: 378.4 g/mol
InChI Key: DCKIRUXKAWHXDJ-UHFFFAOYSA-N
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Description

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione (hereafter referred to as DPHD) is a synthetic organic compound with a unique structure. It is composed of three rings and two phenyl groups, and is classified as a polyazacrown ether. DPHD is a versatile molecule, with a variety of applications in scientific research and laboratory experiments.

Scientific Research Applications

DPHD has a wide range of applications in scientific research. It has been used in studies of the structure and reactivity of polyazacrown ethers, as well as in the synthesis of structurally related compounds. It has also been used in the synthesis of polyazamacrocycles and in the preparation of polyazamacrocycle-based catalysts for organic reactions. Additionally, DPHD has been used in studies of the mechanisms of organic reactions, such as the Diels-Alder reaction and the Beckmann rearrangement.

Mechanism of Action

The mechanism of action of DPHD is not yet fully understood. However, it is believed that the polyazacrown ether structure of DPHD allows it to interact with the reactants in a specific way, allowing it to catalyze certain reactions. Additionally, the presence of the two phenyl groups in the molecule is thought to increase the stability of the molecule, allowing it to remain intact during the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPHD are not yet fully understood. However, it is believed that DPHD has the potential to act as a chelating agent, which means that it can bind to metal ions and form stable complexes. Additionally, DPHD has been shown to have antifungal properties, suggesting that it may have potential applications in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPHD in laboratory experiments is its stability. DPHD is a stable compound, which means that it is not easily degraded by heat or light. Additionally, DPHD is relatively inexpensive and can be easily synthesized in the laboratory. However, one limitation of using DPHD in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research involving DPHD. For example, further research could be conducted to better understand the mechanism of action of DPHD and its potential applications in the treatment of fungal infections. Additionally, further research could be conducted to explore the potential of using DPHD as a chelating agent, as well as to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore the potential of using DPHD as a catalyst in organic reactions.

properties

IUPAC Name

3,11-diphenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-17-21-19(23-25(17)15-7-3-1-4-8-15)11-13-20(14-12-19)22-18(28)26(24-20)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKIRUXKAWHXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 2
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 3
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 4
Reactant of Route 4
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 5
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 6
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

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